N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3,5-dimethoxybenzamide” is a complex organic molecule. It contains an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a benzamide moiety, which consists of a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. This typically requires experimental techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The oxazolidinone ring, benzamide group, and dimethoxy group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties can often be predicted using computational chemistry methods .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
Research by Mistry and Desai (2006) highlights the use of microwave-assisted synthesis to create nitrogen and sulfur-containing heterocyclic compounds. This method offers a rapid and efficient way to synthesize pharmacologically active compounds, including those related to "N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3,5-dimethoxybenzamide." The compounds synthesized demonstrated significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents Mistry & Desai, 2006.
Novel Derivatives as Pharmacological Agents
Faizi et al. (2017) designed and synthesized a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, which were evaluated as anticonvulsant agents. The study underscores the therapeutic potential of these compounds in treating convulsive disorders. One compound in particular showed significant anticonvulsant and sedative-hypnotic activities without impairing learning and memory, demonstrating the versatility of such derivatives in pharmacological applications Faizi et al., 2017.
Antidopaminergic Properties
Högberg et al. (1990) explored the antidopaminergic properties of a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides. These compounds were synthesized and evaluated for their potential as antipsychotic agents. The study found that these amides were potent inhibitors of dopamine D-2 receptors, suggesting their application in the treatment of disorders associated with dopamine dysregulation Högberg et al., 1990.
Agricultural Applications
Campos et al. (2015) investigated the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, fungicides used in agriculture. This study illustrates the application of nanotechnology in enhancing the delivery and effectiveness of agricultural chemicals, potentially including derivatives of "N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3,5-dimethoxybenzamide" for plant protection Campos et al., 2015.
Synthesis and Characterization of Novel Compounds
Butt et al. (2005) reported on the synthesis and characterization of novel aromatic polyimides, indicating the broader application of related compounds in material science. These materials, derived from specific diamines and dianhydrides, have been found to possess outstanding thermal stability and solubility, making them suitable for advanced material applications Butt et al., 2005.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5/c1-26-13-5-11(6-14(8-13)27-2)18(24)22-9-15-10-23(19(25)28-15)12-3-4-16(20)17(21)7-12/h3-8,15H,9-10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHNYOXQKSEZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CN(C(=O)O2)C3=CC(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.